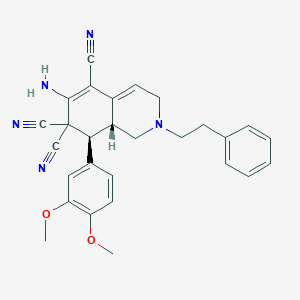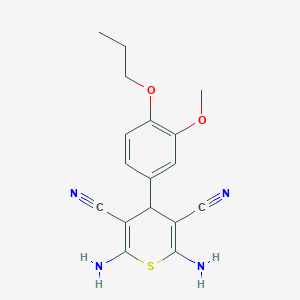
6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a molecular formula of C20H16N2S2 and a molecular weight of 348.48 g/mol . This compound is characterized by its unique structure, which includes a quinoline core, a thienyl group, and a thioxo group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophene-3-carbonitrile with phenyl isocyanate can lead to the formation of the desired compound . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienyl and quinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Aplicaciones Científicas De Investigación
6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioxo and quinoline groups can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile: Similar in structure but lacks the thienyl group.
6-Methyl-4-aryl-2-thio-1,2,3,4-tetrahydroquinoline: Similar quinoline core but different substituents.
2-Thio-containing pyrimidines: Share the thioxo group but have a different core structure.
Uniqueness
6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of a quinoline core, thienyl group, and thioxo group. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds .
Propiedades
Número CAS |
445265-75-8 |
|---|---|
Fórmula molecular |
C20H16N2S2 |
Peso molecular |
348.5g/mol |
Nombre IUPAC |
6-phenyl-2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H16N2S2/c21-12-16-19(18-7-4-10-24-18)15-11-14(13-5-2-1-3-6-13)8-9-17(15)22-20(16)23/h1-7,10,14H,8-9,11H2,(H,22,23) |
Clave InChI |
KWVLDPUENROASN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C(=C(C(=S)N2)C#N)C4=CC=CS4 |
SMILES canónico |
C1CC2=C(CC1C3=CC=CC=C3)C(=C(C(=S)N2)C#N)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,11-Diamino-4,9-bis(4-fluorophenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B459137.png)
![6-amino-4-(5-bromo-2-thienyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459138.png)
![6-Amino-4-(5-bromo-2-thienyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459140.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-pyrimidinediamine](/img/structure/B459142.png)

![2-amino-4-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B459144.png)
![2-amino-4-(3-methoxy-4-propoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B459146.png)
![6-Amino-4-(3-methoxy-4-propoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459147.png)

![N-[1-(1-adamantyl)ethyl]-2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B459152.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B459153.png)
![2,5-Dichloro-3-(4-methyl-1-piperazinyl)-6-[2-(1-piperidinyl)-1,3-thiazol-5-yl]benzo-1,4-quinone](/img/structure/B459155.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B459156.png)
